molecular formula C22H17N5O3S B2702786 3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866810-65-3

3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2702786
CAS RN: 866810-65-3
M. Wt: 431.47
InChI Key: PWFOQWONFBMAMY-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and physiological effects:
3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine has been found to have significant biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, its limitations include its high cost and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine. These include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. Additionally, there is potential for the development of novel therapeutic agents based on this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine involves the reaction of 3-aminobenzenesulfonamide, 3-methoxybenzaldehyde, and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. This method has been reported to yield the desired compound in good yields and high purity.

Scientific Research Applications

3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine has been found to have potential applications in various areas of scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S/c1-30-16-9-7-8-15(14-16)23-20-18-12-5-6-13-19(18)27-21(24-20)22(25-26-27)31(28,29)17-10-3-2-4-11-17/h2-14H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFOQWONFBMAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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